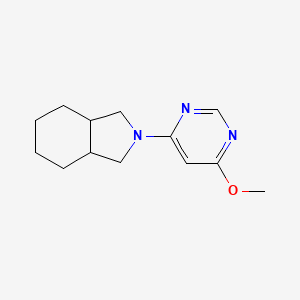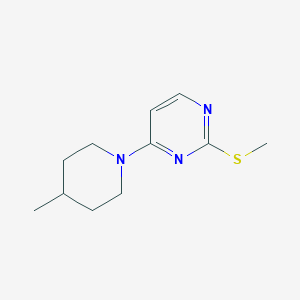![molecular formula C11H15N5S B6459954 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole CAS No. 2549030-38-6](/img/structure/B6459954.png)
2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole” belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR and NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as FTIR, NMR, and MS .Wissenschaftliche Forschungsanwendungen
2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole has been studied extensively for its potential applications in various scientific research fields. For instance, this compound has been found to have potential anti-cancer activity, and has been studied for its ability to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of certain types of bacteria and fungi, and has been found to have antifungal and antibacterial activity. Furthermore, this compound has been studied for its potential to act as an anti-diabetic agent, and has been found to have potential to reduce blood glucose levels in animal models.
Wirkmechanismus
The exact mechanism of action of 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole is not yet fully understood. However, it is believed that this compound exerts its various biological activities by interacting with various enzymes and receptors in the body. For instance, this compound has been found to interact with certain enzymes involved in the regulation of glucose metabolism, and has been found to inhibit the activity of certain enzymes involved in the synthesis of fatty acids. Additionally, this compound has been found to interact with certain receptors involved in the regulation of cell growth and apoptosis, and has been found to induce apoptosis in certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. For instance, this compound has been found to increase the production of certain enzymes involved in the metabolism of glucose and fatty acids. Additionally, this compound has been found to reduce the production of certain pro-inflammatory cytokines, and has been found to reduce inflammation in animal models. Furthermore, this compound has been found to inhibit the growth of certain types of cancer cells, and has been found to reduce the growth of certain types of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole in laboratory experiments has a number of advantages and limitations. For instance, this compound is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. Additionally, this compound is relatively nontoxic and has been found to have a wide range of biological activities, making it suitable for use in various types of laboratory experiments. However, this compound is relatively expensive and can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole. For instance, further research is needed to determine the exact mechanism of action of this compound and to identify additional potential applications for this compound. Additionally, further research is needed to determine the optimal dosage and method of administration of this compound for various applications. Furthermore, further research is needed to determine the safety and efficacy of this compound in humans. Finally, further research is needed to identify potential new derivatives of this compound that may have improved biological activities.
Synthesemethoden
2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole can be synthesized via a number of different methods. The most common synthesis method involves the reaction of 4-methyl-1H-pyrazol-1-ylmethyl azetidin-1-yl bromide with 2-methyl-5-thiadiazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and is typically complete within a few hours.
Eigenschaften
IUPAC Name |
2-methyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-8-3-12-16(4-8)7-10-5-15(6-10)11-14-13-9(2)17-11/h3-4,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOOYFFUGSNRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459877.png)
![4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6459882.png)
![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)


![8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459931.png)
![8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459936.png)
![2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B6459944.png)
![4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6459948.png)
![4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6459960.png)
![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B6459972.png)
![4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6459977.png)
![2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B6459979.png)
![5-chloro-4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6459985.png)